molecular formula C12H20FNO4 B1441284 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate CAS No. 934342-31-1

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate

Cat. No.: B1441284
CAS No.: 934342-31-1
M. Wt: 261.29 g/mol
InChI Key: BGVYDBFINWQMMD-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20FNO4 and a molecular weight of 261.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and fluorine groups, along with two ester functional groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVYDBFINWQMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678327
Record name 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934342-31-1
Record name 1-tert-Butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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